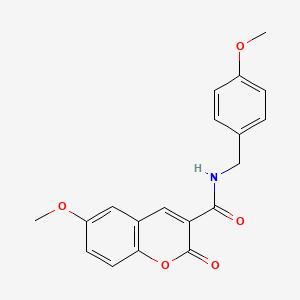
1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C17H17N3 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.142247555 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : The compound has been utilized in the synthesis of various derivatives with significant biological activities. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide led to the synthesis of a compound that was characterized by NMR spectroscopy and single-crystal X-ray structure study. This compound, upon further reaction with Co(II), Ni(II), and Cu(II) halides, produced complexes that exhibited potent in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells, as well as antimicrobial activity against certain bacteria and yeasts, showcasing the potential of this compound in medicinal chemistry and drug development (Asegbeloyin et al., 2014).
Antitumor and Antimicrobial Pharmacophore Sites : Further research into pyrazole derivatives has identified them as possessing antitumor, antifungal, and antibacterial pharmacophore sites. The structural characterization of these derivatives through spectroscopic methods and single crystal X-ray crystallography provided insights into their potential therapeutic applications (Titi et al., 2020).
Chemical Reactions and Applications : The chemical reactivity of pyrazole derivatives, including 1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine, has been studied in various reactions, demonstrating their versatility in organic synthesis. These compounds have been involved in addition and cycloaddition reactions, highlighting their utility in the synthesis of complex molecular structures (Aly et al., 1997).
Molecular Structures and Hydrogen Bonding : Studies have also focused on the molecular structures and hydrogen bonding patterns of pyrazole derivatives. For example, research on isomeric reaction products of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its analogs revealed complex sheets and chains formed by hydrogen bonds, contributing to the understanding of their structural properties (Portilla et al., 2007).
Catalysis and Asymmetric Reactions : The compound has been utilized in palladium-catalyzed asymmetric allylic amination reactions, showcasing its importance in stereoselective synthesis. The use of chiral ferrocenyl pyrazole ligands in these reactions achieved high enantioselectivities, underlining the compound's significance in catalysis and the development of enantioselective synthetic methodologies (Togni et al., 1996).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of pyrazole derivatives include the development of new synthetic routes and the exploration of their biological activities. There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases . Therefore, the development of new drugs that overcome the antimicrobial resistance (AMR) problems is necessary .
Propiedades
IUPAC Name |
2-benzyl-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-13-16(15-10-6-3-7-11-15)17(18)20(19-13)12-14-8-4-2-5-9-14/h2-11H,12,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJJYIENDHVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)

![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)
![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)
![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)


